molecular formula C30H28O2 B8560510 1,1-Bis(3-phenyl-4-hydroxyphenyl)cyclohexane CAS No. 115287-60-0

1,1-Bis(3-phenyl-4-hydroxyphenyl)cyclohexane

Cat. No. B8560510
M. Wt: 420.5 g/mol
InChI Key: VQCOOYBPEMJQBN-UHFFFAOYSA-N
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Patent
US04892924

Procedure details

510 g (3 mol) of o-phenylphenol and 98 g (1 mol) of cyclohexanon were mixed and the temperature was raised to 60° C. to dissolve the mixture. To the mixture was then added 150 g of 90% by weight sulfuric acid and reacted with stirring for 24 hours at 70° C. After the resulting reaction product was diluted with 1 liter of monochlorobenzene and washed three times with warm water, the organic phase was heated to 190° C. under reduced pressure to remove the solvent and the unreacted materials. After dissolving the residue in 400 milliliters of methylene chloride, 500 milliliters of a 5N aqueous sodium hydroxide solution was added and stirred. After crystals were precipitated by cooling with ice, the crystals were washed twice with 500 milliliters of methylene chloride and then washed with 300 milliliters of a 2N aqueous sodium hydroxide solution. After adding 2 liters of 2N hydrochloric acid and stirring, the crystals were filtered, washed five times with water, and then recrystallized from acetone-cyclohexane mixture solution.
Quantity
510 g
Type
reactant
Reaction Step One
Quantity
98 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1 L
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=2[OH:13])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:14]1(=[O:20])[CH2:19][CH2:18][CH2:17][CH2:16][CH2:15]1.S(=O)(=O)(O)O>ClC1C=CC=CC=1>[C:1]1([C:7]2[CH:12]=[C:11]([C:12]3([C:17]4[CH:18]=[CH:19][C:14]([OH:20])=[C:15]([C:6]5[CH:1]=[CH:2][CH:3]=[CH:4][CH:5]=5)[CH:16]=4)[CH2:7][CH2:8][CH2:9][CH2:10][CH2:11]3)[CH:10]=[CH:9][C:8]=2[OH:13])[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1

Inputs

Step One
Name
Quantity
510 g
Type
reactant
Smiles
C1(=CC=CC=C1)C1=C(C=CC=C1)O
Name
Quantity
98 g
Type
reactant
Smiles
C1(CCCCC1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
1 L
Type
solvent
Smiles
ClC1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
with stirring for 24 hours at 70° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
to dissolve the mixture
CUSTOM
Type
CUSTOM
Details
reacted
CUSTOM
Type
CUSTOM
Details
After the resulting reaction product
WASH
Type
WASH
Details
washed three times with warm water
TEMPERATURE
Type
TEMPERATURE
Details
the organic phase was heated to 190° C. under reduced pressure
CUSTOM
Type
CUSTOM
Details
to remove the solvent
DISSOLUTION
Type
DISSOLUTION
Details
After dissolving the residue in 400 milliliters of methylene chloride
ADDITION
Type
ADDITION
Details
500 milliliters of a 5N aqueous sodium hydroxide solution was added
STIRRING
Type
STIRRING
Details
stirred
CUSTOM
Type
CUSTOM
Details
After crystals were precipitated
TEMPERATURE
Type
TEMPERATURE
Details
by cooling with ice
WASH
Type
WASH
Details
the crystals were washed twice with 500 milliliters of methylene chloride
WASH
Type
WASH
Details
washed with 300 milliliters of a 2N aqueous sodium hydroxide solution
ADDITION
Type
ADDITION
Details
After adding 2 liters of 2N hydrochloric acid
STIRRING
Type
STIRRING
Details
stirring
FILTRATION
Type
FILTRATION
Details
the crystals were filtered
WASH
Type
WASH
Details
washed five times with water
CUSTOM
Type
CUSTOM
Details
recrystallized from acetone-cyclohexane mixture solution

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
Smiles
C1(=CC=CC=C1)C=1C=C(C=CC1O)C1(CCCCC1)C1=CC(=C(C=C1)O)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.